7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione

Lipophilicity Membrane permeability ADME prediction

7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione (CAS 301354-18-7) is a synthetic, tetra-substituted xanthine derivative with the molecular formula C15H16N4O2S and a molecular weight of 316.38 g/mol. The compound features a purine-2,6-dione (xanthine) core bearing a benzyl substituent at N7, an ethylsulfanyl (thioether) group at C8, and a methyl group at N3, while retaining a free N1-H hydrogen bond donor.

Molecular Formula C15H16N4O2S
Molecular Weight 316.38
CAS No. 301354-18-7
Cat. No. B2426927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione
CAS301354-18-7
Molecular FormulaC15H16N4O2S
Molecular Weight316.38
Structural Identifiers
SMILESCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C
InChIInChI=1S/C15H16N4O2S/c1-3-22-15-16-12-11(13(20)17-14(21)18(12)2)19(15)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,17,20,21)
InChIKeyQIPGFAUHQAODRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione (CAS 301354-18-7): Compound Identity and Structural Class


7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione (CAS 301354-18-7) is a synthetic, tetra-substituted xanthine derivative with the molecular formula C15H16N4O2S and a molecular weight of 316.38 g/mol [1]. The compound features a purine-2,6-dione (xanthine) core bearing a benzyl substituent at N7, an ethylsulfanyl (thioether) group at C8, and a methyl group at N3, while retaining a free N1-H hydrogen bond donor . This specific 7,8-disubstituted xanthine scaffold places it within a compound class extensively investigated for purine nucleoside phosphorylase (PNP) inhibition, adenosine receptor antagonism, and phosphodiesterase modulation, though the precise biological target profile of this individual compound remains sparsely characterized in the peer-reviewed primary literature [2].

Why 7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione Cannot Be Interchanged with Positional Isomers or N7-Alkyl Analogs


Within the C15H16N4O2S purine-2,6-dione chemical space, seemingly minor permutations of substituent positioning produce measurably divergent physicochemical profiles that preclude reliable functional interchange. The target compound's unique arrangement — N7-benzyl paired with C8-ethylsulfanyl — generates a distinct lipophilicity (clogP ~2.35) and polar surface area (tPSA ~68.5 Ų) profile compared to its closest positional isomer 8-(benzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 303970-02-7), which exhibits logP ~1.74 and tPSA ~98.0 Ų [1]. These differences exceed typical thresholds for biological equivalence: a ΔlogP of ~0.6 units and a ΔtPSA of ~30 Ų are each individually sufficient to alter membrane permeability, oral absorption potential, and blood-brain barrier penetration likelihood [2]. Furthermore, the N7-benzyl substituent introduces distinct metabolic vulnerability (CYP-mediated benzylic oxidation) that is absent in N7-alkyl congeners, directly impacting in vitro metabolic stability measurements and complicating cross-compound data extrapolation [3].

Quantitative Differentiation Evidence: 7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione vs. Closest Analogs


Lipophilicity Advantage: Target Compound Exhibits ~35% Higher clogP Than Its Positional Isomer

The target compound (N7-benzyl + C8-ethylsulfanyl) exhibits a computed clogP of approximately 2.35, compared to a measured/calculated logP of approximately 1.74 for the positional isomer 8-(benzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 303970-02-7) [1][2]. This represents a ΔlogP of ~0.61 log units, corresponding to an approximately 4-fold difference in octanol-water partition coefficient. For researchers requiring enhanced passive membrane permeability or blood-brain barrier penetration, the higher lipophilicity of the target compound offers a meaningful differentiation parameter for compound selection in cell-based assay panels [3].

Lipophilicity Membrane permeability ADME prediction Xanthine derivatives

Polar Surface Area Differentiation: ~30% Lower tPSA Suggests Superior Membrane Penetration Potential

The target compound displays a computed topological polar surface area (tPSA) of approximately 68.5 Ų, which is approximately 30% lower than the 98.0 Ų reported for the positional isomer 8-(benzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione [1][2]. The widely accepted threshold for likely oral absorption is tPSA ≤ 140 Ų, and for blood-brain barrier penetration, tPSA ≤ 90 Ų is a commonly applied filter — the target compound sits comfortably below both thresholds, whereas the positional isomer exceeds the more stringent BBB cutoff [3]. This differential is mechanistically attributable to the spatial orientation of the benzyl and ethylsulfanyl groups: the N7-benzyl arrangement in the target compound positions the aromatic ring in a less surface-exposed conformation compared to the C8-benzylsulfanyl arrangement in the isomer.

Polar surface area BBB penetration Drug-likeness Xanthine scaffold

Hydrogen Bond Donor Presence: N1-H Confers Distinct Solubility and Target Engagement Profile vs. 1,3-Dimethyl Congeners

The target compound possesses exactly one hydrogen bond donor (N1-H of the xanthine core), whereas the 1,3-dimethyl analog 7-benzyl-8-(ethylsulfanyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 374547-20-3, MW 330.41) has zero HBDs [1]. The presence of a single HBD has been demonstrated in structurally related xanthine series to be critical for adenosine receptor subtype binding — the N1-H forms a conserved hydrogen bond with Asn254 (6.55) in the A1 adenosine receptor binding pocket, and its methylation abolishes affinity at this target [2]. Additionally, the single HBD contributes to aqueous solubility via hydrogen bonding with water, while the absence of additional HBDs (compared to unmethylated xanthine cores with three HBDs) maintains acceptable lipophilicity for membrane transit. The quantitative drug-likeness score (QED) for the target compound is calculated at 0.80, reflecting a favorable balance of these molecular properties [1][3].

Hydrogen bond donor Solubility Target engagement Xanthine SAR

Positional Isomerism Drives Divergent Rotatable Bond Spatial Orientation Despite Equal Count

Both the target compound and its positional isomer 8-(benzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione contain exactly four rotatable bonds; however, the spatial disposition of these rotatable bonds differs fundamentally due to the swapped positions of the benzyl and ethyl groups [1][2]. In the target compound, the N7-benzyl group can rotate around the N7-CH2 bond, orienting the phenyl ring over either face of the purine bicyclic core, while the C8-S-CH2CH3 moiety presents a compact ethyl rotor. In the isomer, the C8-S-CH2-Ph group extends the benzyl moiety further from the purine core, creating a larger conformational ensemble. This conformational difference has been shown in related 7,8-disubstituted xanthine series to affect ligand binding entropy — the more compact rotor arrangement in the target compound is predicted to incur a lower entropic penalty upon target binding [3].

Rotatable bonds Molecular conformation Ligand efficiency Xanthine isomerism

Chlorine-Free Scaffold vs. 4-Chloro Analog: Reduced Molecular Weight and Absence of Metabolic Liabilities

The target compound (MW 316.38, C15H16N4O2S) lacks the para-chloro substituent present in 7-(4-chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione (CAS 370842-07-2, MW 350.83, C15H15ClN4O2S) . The absence of chlorine results in a molecular weight reduction of approximately 34.5 Da (~10% decrease) and eliminates the potential for glutathione conjugation at the para-position of the benzyl ring, a known metabolic pathway for chloroaromatic compounds that can produce reactive intermediates [1]. Additionally, the chlorine-free scaffold provides a cleaner starting point for further synthetic derivatization, as the unsubstituted benzyl ring offers multiple potential functionalization sites (ortho, meta, para) without requiring deprotection or halogen-exchange steps [2]. This makes the target compound the preferred choice for medicinal chemistry programs requiring downstream SAR expansion through parallel synthesis.

Halogen-free Metabolic stability Molecular weight Purine scaffold optimization

Purine Nucleoside Phosphorylase (PNP) Inhibition Potential: Class-Level Evidence and the Need for Direct Comparative Profiling

The 7,8-disubstituted xanthine scaffold to which the target compound belongs overlaps structurally with known purine nucleoside phosphorylase (PNP) inhibitor chemotypes. The broader class of 7-benzyl-8-substituted-xanthines and 8-amino-3-benzylhypoxanthines has demonstrated PNP inhibitory activity, with reported IC50 values ranging from 5.0 μM (for optimized 2,8-diamino-3-benzylhypoxanthine) to 112 μM (for unsubstituted 3-benzylhypoxanthine) in radiochemical PNP assays using [8-14C]-inosine as substrate [1][2]. However, no direct PNP inhibition data for the specific target compound (CAS 301354-18-7) has been identified in the peer-reviewed primary literature as of the current evidence cutoff. Researchers should note that PNP inhibition potency in this chemical class is exquisitely sensitive to the C8 substituent — replacement of an 8-amino group with an 8-ethylsulfanyl group is expected to alter both potency and the inhibition mechanism (competitive vs. non-competitive), but quantitative extrapolation is not supported by available data [3].

Purine nucleoside phosphorylase PNP inhibition Xanthine-based inhibitors T-cell modulation

Recommended Application Scenarios for 7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione Based on Quantitative Differentiation Evidence


CNS-Penetrant Chemical Probe Design: Prioritization Over Positional Isomers for Neuroscience Screening Panels

With a tPSA of ~68.5 Ų (below the 90 Ų BBB threshold) and a clogP of ~2.35, the target compound is the preferred choice over the positional isomer (tPSA ~98 Ų, exceeding BBB cutoff) for neuroscience-targeted compound library assembly [1]. Researchers investigating purinergic signaling in the central nervous system should select this compound when designing screening decks intended to identify brain-penetrant xanthine-based modulators. Procurement recommendation: specify ≥95% purity by HPLC and request a certificate of analysis confirming the N7-benzyl (not C8-benzylsulfanyl) regiochemistry via 1H-NMR [2].

Adenosine Receptor SAR Expansion: N1-H Hydrogen Bond Donor as a Pharmacophoric Requirement

The presence of a single N1-H hydrogen bond donor distinguishes this compound from 1,3-dimethylxanthine congeners and aligns it with the conserved hydrogen bond interaction observed in co-crystal structures of xanthine-based adenosine receptor ligands [1]. This compound is the appropriate starting scaffold for medicinal chemistry campaigns targeting A1, A2A, or A2B adenosine receptors, where N1-H engagement with Asn254 (6.55) is structurally validated. Researchers should avoid substituting this compound with its 1,3-dimethyl analog (CAS 374547-20-3) in adenosine receptor binding assays, as the absence of N1-H is known to abrogate affinity [2].

Purine Nucleoside Phosphorylase (PNP) Inhibitor Screening: Structural Congruence with Known Active Chemotype

The target compound's 7-benzyl-8-substituted-xanthine scaffold maps onto the pharmacophoric framework of known PNP inhibitors, particularly the 3-benzylhypoxanthine series for which IC50 values of 5.0–112 μM have been reported [1]. Researchers conducting PNP inhibitor screening campaigns should include this compound as part of a rationally designed focused library, with the understanding that the C8-ethylsulfanyl group represents an underexplored substituent in PNP SAR. Direct comparative IC50 determination against the reference compound 3-benzylhypoxanthine (IC50 = 112 μM) in the same assay format is essential for quantifying the contribution of the C8-thioether to PNP inhibition potency [2].

Fragment-Based and Biophysical Screening: Favorable Physicochemical Profile for Crystallography

With a molecular weight of 316.38 Da, a QED score of 0.80, and only four rotatable bonds, the target compound meets commonly accepted fragment-like and lead-like criteria [1]. Its chlorine-free scaffold (compared to the 4-chloro analog, MW 350.83) provides a cleaner starting point for structure-based drug design, minimizing the risk of non-specific hydrophobic interactions in protein binding pockets. Researchers conducting X-ray crystallography or surface plasmon resonance (SPR) screening should prioritize this compound over heavier, halogenated analogs to maximize ligand efficiency (LE) and minimize false positives from aggregate-based promiscuous inhibition [2].

Quote Request

Request a Quote for 7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.